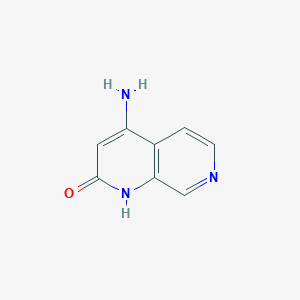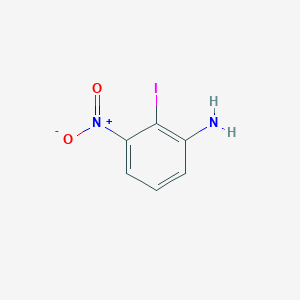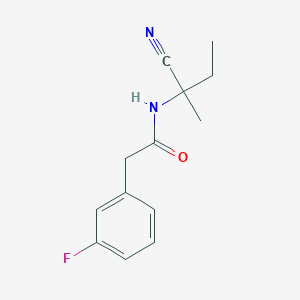![molecular formula C26H22ClNO5 B2514744 2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid CAS No. 2416231-07-5](/img/structure/B2514744.png)
2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of chlorinated pyrrolidine derivatives has been explored in various contexts. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been achieved, with these compounds containing various substituents such as chloro, hydroxyl, and amino groups on the benzene ring . These derivatives have been synthesized to evaluate their antioxidant activity, which was found to be significant in some cases, surpassing even well-known antioxidants like ascorbic acid . Similarly, the synthesis of enantiomers of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid has been reported, with the aim of evaluating their antilipidemic activity . These syntheses often involve multi-step reactions, including separation by column chromatography and deamination processes .
Molecular Structure Analysis
The molecular structures of synthesized compounds are crucial for understanding their properties and potential biological activities. X-ray diffraction analysis has been used to unambiguously assign the structure of certain chlorinated pyrrolidine derivatives . The absolute configurations of enantiomers have also been determined using X-ray analysis of related compounds . These structural analyses are essential for the development of compounds with desired biological activities.
Chemical Reactions Analysis
Chlorinated pyrrolidine derivatives can undergo various chemical reactions. For example, β-lactam carbenes have been reacted with 2-pyridyl isonitriles to produce imidazo[1,2-a]pyridine derivatives, which have applications as fluorescent probes for mercury ion detection . The reactivity of chlorinated benzoic acids, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, has been exploited for the solid-phase synthesis of various heterocyclic scaffolds, demonstrating the versatility of these compounds in heterocyclic oriented synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyrrolidine derivatives are influenced by their molecular structures. The presence of chloro, hydroxyl, and other substituents can significantly affect their reactivity and biological activities. For instance, the antioxidant activity of these compounds is closely related to their ability to scavenge free radicals, which is a function of their chemical structure . The antilipidemic activity of certain enantiomers has been linked to their plasma triglyceride and cholesterol-lowering effects, which are also dependent on their molecular configuration .
Scientific Research Applications
Protection of Hydroxy-groups
The Fmoc group is employed for the protection of hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups. This utility is crucial in the synthesis of complex molecules such as nucleic acids, where the Fmoc group can be removed selectively without affecting other sensitive functional groups in the molecule. This characteristic facilitates the sequential construction of complex molecules under mild conditions (Gioeli & Chattopadhyaya, 1982).
Anchoring of Fmoc Amino Acid
The compound is used in the esterification of Fmoc amino acids to solid supports, which is a foundational step in solid-phase peptide synthesis. Using new esterification reagents, the anchoring of Fmoc amino acid to 4-alkoxybenzyl alcohol resin is achieved with generally good yield and low racemization, facilitating the synthesis of peptides (Akaji et al., 1992).
Synthesis of N-alkylhydroxamic Acids
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is involved in the synthesis of N-alkylhydroxamic acids, showcasing its versatility in generating structurally diverse compounds. This application underscores the role of the Fmoc group in facilitating reactions under conditions that yield products with potential biological activity, such as hydroxamic acids known for their medicinal properties (Mellor & Chan, 1997).
Antioxidant Activity of Derivatives
Research on derivatives of 2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid has led to the identification of compounds with potent antioxidant activity. This discovery opens avenues for the application of these compounds in the development of therapeutic agents designed to mitigate oxidative stress-related diseases (Tumosienė et al., 2019).
Molecular Salts and Cocrystals
The study of molecular salts and cocrystals of related compounds, including those with halogen bonds, provides insights into the solid-state chemistry of these materials. Such research contributes to our understanding of molecular interactions and the design of materials with desired physical properties (Oruganti et al., 2017).
properties
IUPAC Name |
2-chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClNO5/c27-24-10-9-16(13-22(24)25(29)30)33-17-11-12-28(14-17)26(31)32-15-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-10,13,17,23H,11-12,14-15H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCXTLQRZGDOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC(=C(C=C2)Cl)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2514661.png)


![2-[(5-chlorothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2514668.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2514671.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2514672.png)
![3-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2514673.png)

![N-({imidazo[1,2-a]pyrazin-3-yl}methyl)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2514675.png)
![tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate](/img/structure/B2514676.png)
![N-(3,4-dichlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydrop yridyl)]carboxamide](/img/structure/B2514677.png)

